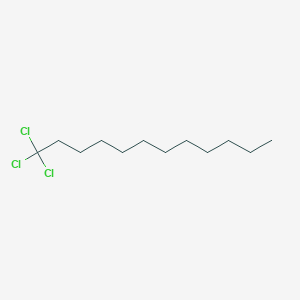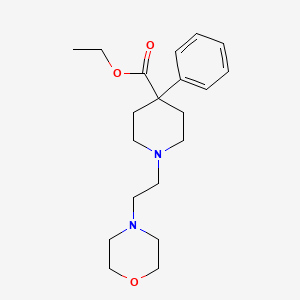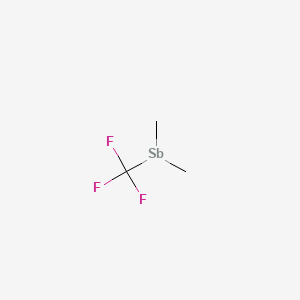
1,1,1-Trichlorododcane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichlorododcane is an organic compound belonging to the class of chloroalkanes. It is characterized by the presence of three chlorine atoms attached to the first carbon of a dodecane chain. This compound is known for its applications in various industrial processes and scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorododcane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the first carbon atom.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous flow of dodecane and chlorine gas through a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 1,1,1-Trichlorododcane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to dodecane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Alcohols and ethers.
Reduction: Dodecane.
Oxidation: Carboxylic acids and ketones.
科学的研究の応用
1,1,1-Trichlorododcane has several applications in scientific research:
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1,1,1-Trichlorododcane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by altering membrane fluidity and enzyme activity. The pathways involved include the inhibition of specific enzymes and the induction of oxidative stress.
類似化合物との比較
1,1,2-Trichlorododcane: Differing in the position of chlorine atoms, leading to different reactivity and applications.
1,1,1-Trichloroethane: A shorter chain analogue with similar chemical properties but different industrial uses.
1,1,1-Trichloropropane: Another chloroalkane with distinct physical and chemical properties.
Uniqueness: 1,1,1-Trichlorododcane is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling point and different solubility characteristics. These properties make it suitable for specific industrial applications where other chloroalkanes may not be effective.
特性
分子式 |
C12H23Cl3 |
|---|---|
分子量 |
273.7 g/mol |
IUPAC名 |
1,1,1-trichlorododecane |
InChI |
InChI=1S/C12H23Cl3/c1-2-3-4-5-6-7-8-9-10-11-12(13,14)15/h2-11H2,1H3 |
InChIキー |
USDODQYRRRTYLB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)

![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)




